

1-Bromo-1-cyclohexene chemical and physical properties

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Compound of Interest

Compound Name: 1-Bromo-1-cyclohexene

Cat. No.: B1297817

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An In-depth Technical Guide to 1-Bromo-1-cyclohexene

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-1-cyclohexene**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a representative synthetic pathway.

Core Chemical and Physical Properties

1-Bromo-1-cyclohexene is a halogenated cycloalkene with the chemical formula C_6H_9Br .^[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp^2 -hybridized carbons of that double bond.^[1] This compound is classified as a vinylic halide, which significantly influences its chemical reactivity.^{[1][2]}

Physical Properties

The physical characteristics of **1-Bromo-1-cyclohexene** are summarized in the table below. The data indicates it is a colorless to light yellow liquid under standard conditions.^[3] For long-term storage, it should be kept in a dry, sealed container in a freezer at temperatures below $-20^{\circ}C$.^[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₉ Br	[1][4][5]
Molecular Weight	161.04 g/mol	[1][4][5]
CAS Number	2044-08-8	[1][4][5]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	165.2 ± 19.0 °C at 760 mmHg	[1]
~155.42°C (estimate)	[3]	
Density	1.4 ± 0.1 g/cm ³	[1]
1.3901 g/cm ³	[3]	
Refractive Index	1.5134	[3]
LogP (Octanol/Water)	2.839 (Crippen Calculated)	[6]
Water Solubility (logS)	-3.01 (Crippen Calculated)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **1-Bromo-1-cyclohexene**.

Technique	Data	Reference
^1H NMR	The vinyl proton (H ₂), adjacent to the bromine atom, is the most deshielded, appearing at approximately 6.1 ppm as a triplet with a coupling constant of 4.0 Hz. Other proton signals appear as multiplets between 1.6 and 2.3 ppm.	[1]
Mass Spectrometry	Electron ionization mass spectrum data is available.	[5][7]
Gas Chromatography	Retention index data is available.	[4][6]

Chemical Reactivity and Transformations

The chemical behavior of **1-Bromo-1-cyclohexene** is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1]

- **Nucleophilic Substitution:** As a vinylic halide, **1-Bromo-1-cyclohexene** is generally unreactive towards classical S_N1 and S_N2 nucleophilic substitution reactions.[2] This is due to the high strength of the C-Br bond and the instability of the potential vinylic carbocation intermediate that would be formed in an S_N1 pathway.[2]
- **Elimination Reactions:** Under treatment with a strong, non-nucleophilic base, **1-Bromo-1-cyclohexene** can undergo an elimination reaction to form the highly strained and reactive intermediate, 1,2-cyclohexadiene.[2]
- **Cross-Coupling Reactions:** Modern cross-coupling methodologies can be employed to functionalize **1-Bromo-1-cyclohexene**, making it a useful intermediate in organic synthesis. [2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-1-cyclohexene** was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for the synthesis of vinyl bromides is through the elimination of HBr from a dibromide or the reaction of a ketone with a brominating agent. A general workflow for a hypothetical synthesis and subsequent characterization is presented below.

Hypothetical Synthesis of 1-Bromo-1-cyclohexene from Cyclohexanone

This protocol is a generalized procedure and may require optimization.

Materials:

- Cyclohexanone
- Phosphorus pentabromide (PBr_5) or another suitable brominating agent
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask under an inert atmosphere, add cyclohexanone and the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add the brominating agent (e.g., PBr_5) portion-wise, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

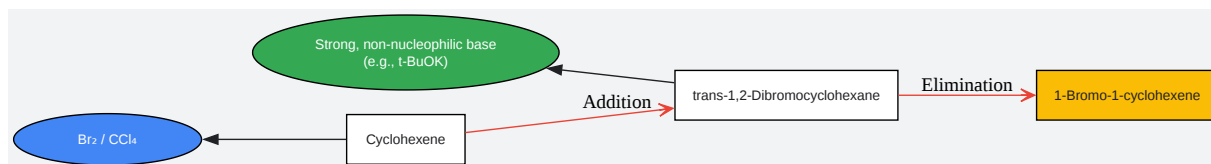
- Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel or by distillation.

Characterization Workflow

Caption: General workflow for the purification and characterization of **1-Bromo-1-cyclohexene**.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for **1-Bromo-1-cyclohexene** starting from cyclohexene. This pathway involves the bromination of cyclohexene to form trans-1,2-dibromocyclohexane, followed by an elimination reaction to yield the final product.



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Caption: A two-step synthesis of **1-Bromo-1-cyclohexene** from cyclohexene.

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